molecular formula C11H16 B8004114 Tricyclo[6.2.1.02,7]undeca-4-ene

Tricyclo[6.2.1.02,7]undeca-4-ene

Cat. No.: B8004114
M. Wt: 148.24 g/mol
InChI Key: YPOHZFOZYNRWKX-IXBNRNDTSA-N
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Description

Tricyclo[62102,7]undeca-4-ene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalytic systems and automated reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[6.2.1.02,7]undeca-4-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Halogenation reactions, such as bromination or chlorination, can introduce halogen atoms into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxygenated derivatives like alcohols or ketones.

    Reduction: Fully hydrogenated tricyclic compounds.

    Substitution: Halogenated tricyclic compounds.

Scientific Research Applications

Tricyclo[6.2.1.02,7]undeca-4-ene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Tricyclo[6.2.1.02,7]undeca-4-ene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[6.2.1.02,7]undecane: Lacks the double bond present in Tricyclo[6.2.1.02,7]undeca-4-ene.

    Tricyclo[6.2.1.02,7]undec-3-ene: Similar structure but with the double bond in a different position.

Uniqueness

This compound is unique due to its specific stereochemistry and the position of the double bond. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1S,8R)-tricyclo[6.2.1.02,7]undec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2/t8-,9+,10?,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOHZFOZYNRWKX-IXBNRNDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C3C2CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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